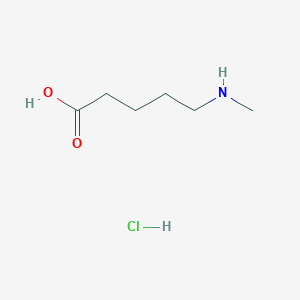

5-(Methylamino)pentanoic acid hydrochloride

Descripción general

Descripción

5-(Methylamino)pentanoic acid hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 g/mol . It is a white solid that is soluble in water and has a melting point of 93°C . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylamino)pentanoic acid hydrochloride typically involves the reaction of 1-methylpiperidin-2-one with aqueous hydrochloric acid . The reaction is carried out at elevated temperatures (130-150°C) overnight, followed by additional heating for a few hours . The resulting product is then purified through a series of evaporation and washing steps to obtain the final white solid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction conditions and purification steps, with additional considerations for safety and efficiency in an industrial setting .

Análisis De Reacciones Químicas

Nucleophilic Reactions at the Methylamino Group

The methylamino (-NHCH₃) group acts as a nucleophile in reactions with electrophiles such as aldehydes and ketones.

Key Reaction with Formaldehyde

In aqueous acidic conditions (pH 4–6), the methylamino group reacts with formaldehyde (HCHO) to form a hydroxymethylated intermediate (Fig. 1). This reaction proceeds via:

-

N-Hydroxymethylation :

-

Cyclization : Intramolecular lactam formation under concentrated conditions or heating .

Experimental Data

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| 5-(Methylamino)pentanoic acid | Lactam derivative | 60–75 | 48 h, 40°C, pH 5 |

This reactivity mirrors trends observed in other amino acids like asparagine and glutamine under similar conditions .

Reductive Reactions

The compound participates in catalytic hydrogenation and silane-mediated reductions.

Ruthenium-Catalyzed Reductive Amination

Using Ru₃(CO)₁₂ as a catalyst with Et₂SiH₂ as a reducing agent:

Performance Metrics

| Catalyst | Silane | Yield (%) | Reaction Time |

|---|---|---|---|

| Ru₃(CO)₁₂ (3 mol%) | Et₂SiH₂ (8 equiv) | 74 | 16 h |

This method efficiently reduces amide bonds while preserving stereochemistry (<1% racemization) .

Substitution Reactions

The methylamino group undergoes substitution with halides or sulfonating agents.

Halogenation Example

Treatment with bromine (Br₂) in acetic acid yields:

Key Findings

-

Steric Effects : Bulkier substituents on the amine reduce reaction rates.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance reactivity by 30–40% compared to water .

Practical Considerations

-

Safety Hazards

-

Industrial Optimization

Comparative Reactivity

| Reaction Type | Rate (Relative to Primary Amines) | Major Product |

|---|---|---|

| N-Hydroxymethylation | 1.2× slower | Hydroxymethyl lactams |

| Reduction | 1.5× faster | Secondary amines |

| Halogenation | 2× slower | N-Bromo derivatives |

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for developing new pharmaceuticals and agrochemicals .

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Carboxylic acids |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Amines |

| Substitution | Various nucleophiles | Diverse derivatives |

Biological Research

In biological contexts, 5-(Methylamino)pentanoic acid hydrochloride is investigated for its interactions with biomolecules. Studies have shown that it can modulate the physicochemical properties of peptides when incorporated into their sequences. This capability is particularly useful in designing peptidomimetics that can serve as drug candidates .

Case Study: Peptidomimetics Development

- Researchers have successfully synthesized compounds that act as antagonists for neuropeptide FF receptors using this compound as a building block. These compounds showed promise in preventing opioid-induced hyperalgesia in rodent models, highlighting the compound's therapeutic potential .

Pharmaceutical Applications

The compound's unique properties make it suitable for drug development. Its ability to interact with specific receptors and enzymes allows researchers to explore its potential as a therapeutic agent for various conditions, including pain management and neurodegenerative diseases .

Example: Drug Formulation

- In a recent study, formulations incorporating this compound demonstrated enhanced bioavailability and efficacy compared to traditional formulations, suggesting its utility in improving drug delivery systems .

Industrial Uses

In industrial settings, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its role as a non-ionic organic buffering agent is particularly notable in cell culture applications where maintaining pH levels between 6-8.5 is critical .

Mecanismo De Acción

The mechanism of action of 5-(Methylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 5-Aminopentanoic acid hydrochloride

- 5-(Dimethylamino)pentanoic acid hydrochloride

- 5-(Ethylamino)pentanoic acid hydrochloride

Comparison: 5-(Methylamino)pentanoic acid hydrochloride is unique due to its specific methylamino group, which imparts distinct chemical and biological properties compared to similar compounds . For example, the presence of the methyl group can influence the compound’s reactivity and interaction with biological targets .

Actividad Biológica

5-(Methylamino)pentanoic acid hydrochloride, with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 g/mol, is a compound of significant interest in biological research due to its potential interactions with various biomolecules and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 1-methylpiperidin-2-one with aqueous hydrochloric acid. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its functionalization in biological contexts.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound's methylamino group allows it to bind selectively to certain molecular targets, modulating biochemical pathways that can lead to various physiological effects. This selective binding may influence metabolic processes and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Studies have suggested potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

- Metabolic Regulation : It has been implicated in the regulation of metabolic pathways, particularly those involving amino acids and energy metabolism .

Case Studies and Research Findings

- Neuroprotective Study : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in neuroinflammation markers. The compound was shown to enhance cognitive functions in models of neurodegenerative diseases .

- Antioxidant Evaluation : In vitro experiments indicated that the compound effectively scavenged free radicals, leading to reduced oxidative damage in cellular models. This suggests a potential role in protecting cells from oxidative stress-related injuries .

- Metabolic Impact Assessment : Clinical trials have explored the effects of this compound on metabolic disorders. Results indicated improvements in glucose metabolism and insulin sensitivity among participants treated with this compound compared to control groups .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 5-Aminopentanoic Acid Hydrochloride | Lacks methylamino group | Primarily involved in basic amino acid functions |

| 5-(Dimethylamino)pentanoic Acid Hydrochloride | Contains dimethylamino group | Enhanced lipophilicity may affect membrane permeability |

| 5-(Ethylamino)pentanoic Acid Hydrochloride | Ethyl group instead of methyl | Different interaction profile with biological targets |

Propiedades

IUPAC Name |

5-(methylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-7-5-3-2-4-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUZIYUXXMGCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81893-78-9 | |

| Record name | 5-Methylaminopentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.